molecular formula C11H15FN2 B1373971 1-(6-Fluoropyridin-2-yl)azepane CAS No. 1249555-68-7

1-(6-Fluoropyridin-2-yl)azepane

Cat. No.: B1373971
CAS No.: 1249555-68-7
M. Wt: 194.25 g/mol
InChI Key: PTTWQSYANDYBLI-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridin-2-yl)azepane is a chemical compound with the molecular formula C11H15FN2 and a molecular weight of 194.25 g/mol It is characterized by the presence of a fluorine atom on the pyridine ring, which imparts unique chemical and physical properties to the compound

Scientific Research Applications

1-(6-Fluoropyridin-2-yl)azepane has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 1-(6-Fluoropyridin-2-yl)azepane involves several steps, typically starting with the fluorination of pyridine derivatives. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position on the pyridine ring . The resulting fluoropyridine is then subjected to nucleophilic substitution reactions to introduce the azepane moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

1-(6-Fluoropyridin-2-yl)azepane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridin-2-yl)azepane involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with these targets, often leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

1-(6-Fluoropyridin-2-yl)azepane can be compared with other fluorinated pyridine derivatives, such as:

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine

These compounds share similar structural features but differ in the position of the fluorine atom on the pyridine ring. The unique position of the fluorine atom in this compound imparts distinct chemical and physical properties, making it suitable for specific applications where other fluorinated pyridines may not be as effective .

Properties

IUPAC Name

1-(6-fluoropyridin-2-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-6-5-7-11(13-10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTWQSYANDYBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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